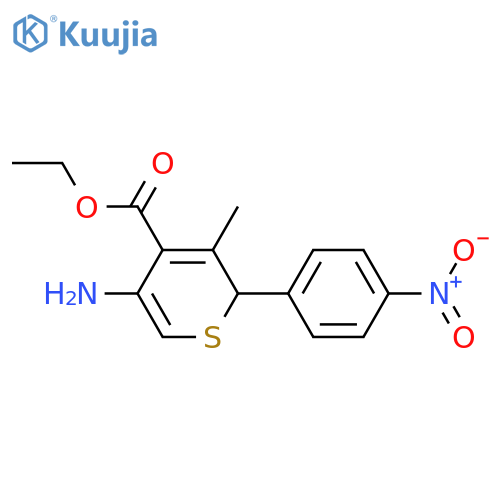

Cas no 1446487-82-6 (2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester)

1446487-82-6 structure

商品名:2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester

CAS番号:1446487-82-6

MF:C15H16N2O4S

メガワット:320.363542556763

MDL:MFCD25563329

CID:5180297

2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester

-

- MDL: MFCD25563329

- インチ: 1S/C15H16N2O4S/c1-3-21-15(18)13-9(2)14(22-8-12(13)16)10-4-6-11(7-5-10)17(19)20/h4-8,14H,3,16H2,1-2H3

- InChIKey: JLXCESWSIWHFAI-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C([N+]([O-])=O)C=C2)SC=C(N)C(C(OCC)=O)=C1C

2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB503656-1 g |

5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester; . |

1446487-82-6 | 1g |

€315.00 | 2023-04-18 | ||

| abcr | AB503656-1g |

5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester; . |

1446487-82-6 | 1g |

€315.00 | 2025-02-21 |

2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1446487-82-6 (2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 55290-64-7(Dimethipin)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1446487-82-6)2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester

清らかである:99%

はかる:1g

価格 ($):187.0